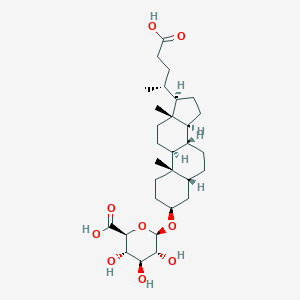

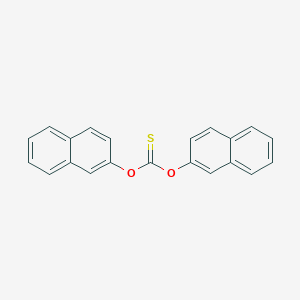

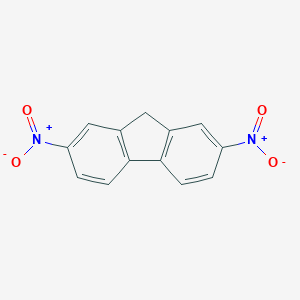

Dinaphthalen-2-yloxymethanethione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

General Synthesis Analysis

The synthesis of dinaphthalen-2-yloxymethanethione derivatives has been explored in various studies. One approach described the synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives from 2-methoxynaphthalenes, which exhibited high field-effect mobility in vapor-processed field-effect transistors . Another study focused on the ring-opening reactions of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . Additionally, the synthesis of dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives was achieved through reactions involving 2-hydroxy-1-naphthaldehyde, 1,3-dichloroacetone, and various halogen-containing compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized in several studies. For instance, the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone revealed a dihedral angle between the naphthalene and benzene rings and exhibited axial chirality with R- or S-stereogenic axes . This compound forms a stripe structure in the crystal, with R- and S-columns stabilized by hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Chemical reactions involving dinaphthalen-2-yloxymethanethione derivatives have been investigated, such as the acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides . The phosphorylation of 2,2'-dihydroxy-1,1'-dinaphthylmethane has also been studied, leading to the formation of phosphamacrocycles and the investigation of their oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dinaphthalen-2-yloxymethanethione derivatives are influenced by their molecular structure. The study of 2,2'-dihydroxy-1,1'-dinaphthalene synthesis highlighted the importance of reaction conditions, such as solvent choice and temperature, to achieve high yields and desirable properties . The antimicrobial activity of dinaphtho[2,1-b]furan-2-yl-methanone derivatives was assessed, showing weak activity against various microorganisms .

Aplicaciones Científicas De Investigación

Environmental Impact and Remediation Efforts

Advanced Oxidation Processes for Endocrine Disruptors

A review highlights the effectiveness of advanced oxidation processes, such as photocatalysis with titanium dioxide, in degrading endocrine disruptors like bisphenols, alkylphenols, and phthalates in water, suggesting potential applications for similar compounds in water remediation efforts (Gültekin & Ince, 2007).

Health Impact Studies

Effects on Reproductive and Metabolic Health

Studies on bisphenol A (BPA) and phthalates, which share structural similarities with various synthetic compounds, indicate their impact on reproductive health, obesity, and diabetes, implicating potential health risks associated with similar chemical exposures. Research into these compounds underscores the importance of understanding the health implications of chemical exposures, including those similar to "Dinaphthalen-2-yloxymethanethione" (Stojanoska et al., 2017).

Potential Therapeutic Applications

While the direct therapeutic applications of "Dinaphthalen-2-yloxymethanethione" were not identified in the literature, the exploration of chemical compounds in treating diseases, such as the use of MDMA in psychotherapy, provides a precedent for the potential medical applications of various synthetic compounds. These applications could range from drug development to novel treatments for psychological or physical conditions, subject to rigorous clinical research (Sessa, Higbed, & Nutt, 2019).

Safety And Hazards

The safety data sheet for Dinaphthalen-2-yloxymethanethione is not explicitly available. However, safety data sheets for related compounds are available1011.

Direcciones Futuras

There is no specific information available on the future directions of Dinaphthalen-2-yloxymethanethione. However, a study discusses the use of a related compound, di(naphthalen-2-yl)-1,2-diphenylethene, in the development of fluorescent conjugated polymers for explosive detection12. This suggests potential future directions for the use of Dinaphthalen-2-yloxymethanethione in similar applications.

Please note that the information provided is based on the available resources and may not be fully accurate or complete. Further research is recommended for more detailed information.

Propiedades

IUPAC Name |

dinaphthalen-2-yloxymethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSWKYAOWCAEBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=S)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dinaphthalen-2-yloxymethanethione | |

CAS RN |

127084-74-6 |

Source

|

| Record name | Carbonothioic acid, O,O-di-2-naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127084746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBONOTHIOIC ACID, O,O-DI-2-NAPHTHALENYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D9NF66MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)